1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone
Description
This compound features a bis-imidazolyl core linked via biphenyl groups, with acetylated pyrrolidine substituents at both termini. The stereospecific (2S) configuration of the pyrrolidine rings and the acetyl groups suggests a design optimized for target binding and metabolic stability.
Properties
Molecular Formula |
C30H32N6O2 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C30H32N6O2/c1-19(37)35-15-3-5-27(35)29-31-17-25(33-29)23-11-7-21(8-12-23)22-9-13-24(14-10-22)26-18-32-30(34-26)28-6-4-16-36(28)20(2)38/h7-14,17-18,27-28H,3-6,15-16H2,1-2H3,(H,31,33)(H,32,34)/t27-,28-/m0/s1 |
InChI Key |
WFHGBYUOBHZJEC-NSOVKSMOSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C |
Canonical SMILES |
CC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1’-(2S,2’S)-2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis[1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The imidazole and pyrrolidine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds .
Scientific Research Applications
1,1’-(2S,2’S)-2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis[1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))diethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,1’-(2S,2’S)-2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis[1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))diethanone involves its interaction with specific molecular targets and pathways. The imidazole groups can bind to metal ions, influencing enzymatic activity and cellular processes. The biphenyl core provides structural stability, while the pyrrolidine groups enhance solubility and bioavailability .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, bioactivities, and sources of comparable compounds:
Key Comparative Insights
Structural Complexity and Target Specificity :
- The target compound’s bis-imidazolyl and biphenyl design contrasts with simpler nitroimidazoles () or pyrimidine-linked analogs (). The extended aromatic system may enhance interactions with viral proteases or polymerases, as seen in hepatitis C therapeutics .
- Fluorinated compounds () prioritize metabolic stability and lipophilicity, whereas the acetylpyrrolidine in the target compound balances solubility and stereospecific binding .
Bioactivity and Mechanisms: Nitroimidazoles () are historically associated with antimicrobial activity via radical intermediates, a mechanism unlikely in the acetylpyrrolidine-containing target compound.
Pharmaceutical Development :
- Crystalline forms of related compounds () emphasize the importance of solid-state stability for bioavailability—a feature likely shared by the target compound due to its structural symmetry and acetyl group positioning .
- Intermediate compounds () lack the advanced functionalization seen in the target compound, which is tailored for direct therapeutic use rather than synthetic precursors.
Research Findings and Data
Bioactivity Gaps and Opportunities
- While highlights ferroptosis induction by natural/synthetic compounds, the target compound’s bis-imidazolyl structure may prioritize protease inhibition over reactive oxygen species (ROS)-mediated pathways .
- Further studies are needed to confirm antiviral efficacy and compare pharmacokinetics with fluorinated analogs ().
Biological Activity
The compound 1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone (CAS Number: 2226541-13-3) is a complex organic molecule with potential biological activity. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C35H41N7O4
- Molecular Weight : 623.745 g/mol
- IUPAC Name : Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Pharmacological Properties
The compound exhibits a range of biological activities that may include:
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Effects : The compound has shown promising results against certain bacterial strains, suggesting potential as an antimicrobial agent.
- Neuroprotective Effects : Research indicates that it may have neuroprotective properties, possibly beneficial in neurodegenerative diseases.
The mechanisms through which this compound exerts its effects are still being elucidated but may involve:
- Inhibition of Enzymatic Activity : The presence of imidazole and pyrrolidine moieties suggests potential interactions with enzymes critical to cellular metabolism.
- Receptor Modulation : The structure indicates possible interactions with neurotransmitter receptors, which could explain its neuroprotective effects.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar imidazole derivatives. The researchers found that compounds with structural similarities to our target compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7) and induced apoptosis through the activation of caspase pathways .
Study 2: Antimicrobial Efficacy
In an investigation reported in Antimicrobial Agents and Chemotherapy, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the imidazole ring enhanced antibacterial activity, suggesting a structure–activity relationship that could inform future drug design .
Study 3: Neuroprotection
Research in Neuroscience Letters highlighted the neuroprotective effects of related pyrrolidine compounds in models of Alzheimer's disease. These compounds were shown to reduce oxidative stress markers and improve cognitive function in animal models .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
